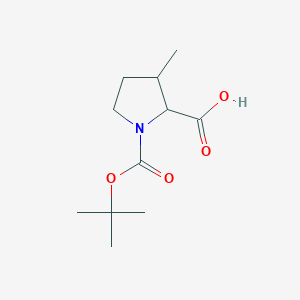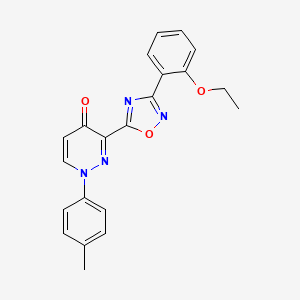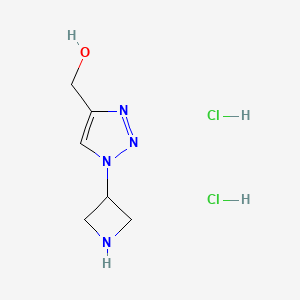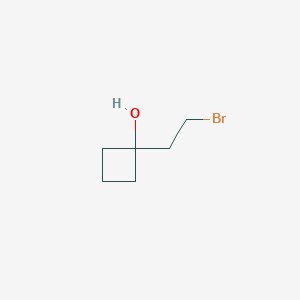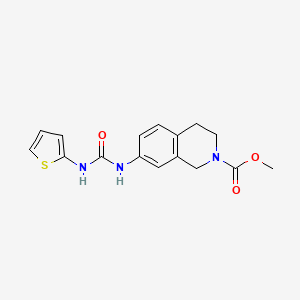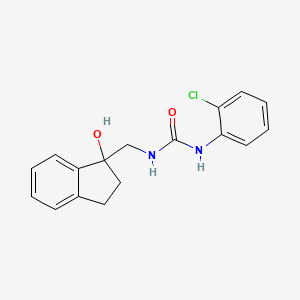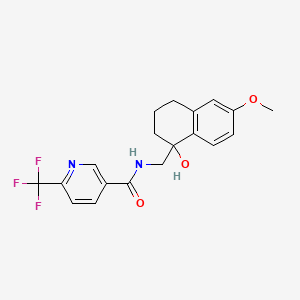![molecular formula C11H10FLiN2O2 B2366910 7-氟-1-异丙基-1H-苯并[d]咪唑-2-羧酸锂 CAS No. 2197061-83-7](/img/structure/B2366910.png)
7-氟-1-异丙基-1H-苯并[d]咪唑-2-羧酸锂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
Chemistry
In chemistry, Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzimidazole derivatives. It serves as a model compound to investigate the interactions of fluorinated benzimidazoles with biological targets.
Medicine
In medicinal chemistry, Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate is explored for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. The presence of lithium and fluorine may enhance these properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.
作用机制
Target of Action
It is known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of everyday applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives have been known to interact with their targets in a variety of ways, depending on the specific functional groups present .
Biochemical Pathways
Imidazole derivatives have been known to influence a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications, functional materials, and catalysis .
Result of Action
Imidazole derivatives have been known to exhibit a broad range of chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Isopropylation: The isopropyl group is introduced through alkylation, typically using isopropyl bromide in the presence of a base like potassium carbonate.
Lithiation: The final step involves the lithiation of the carboxylate group. This can be achieved by treating the carboxylic acid derivative with lithium hydroxide or lithium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the fluorine atom or the benzimidazole ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole ring or fluorine-substituted derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the fluorine atom.
相似化合物的比较
Similar Compounds
7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Lacks the isopropyl group and lithium ion.
1-isopropyl-1H-benzo[d]imidazole-2-carboxylate: Lacks the fluorine atom and lithium ion.
Lithium benzo[d]imidazole-2-carboxylate: Lacks the fluorine atom and isopropyl group.
Uniqueness
Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate is unique due to the combination of the lithium ion, fluorine atom, and isopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
lithium;7-fluoro-1-propan-2-ylbenzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2.Li/c1-6(2)14-9-7(12)4-3-5-8(9)13-10(14)11(15)16;/h3-6H,1-2H3,(H,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOVJAKOYQILJA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)N1C2=C(C=CC=C2F)N=C1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FLiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
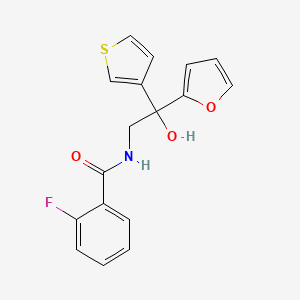
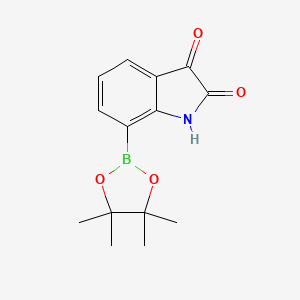
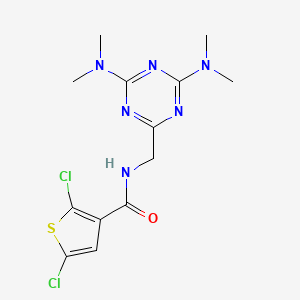
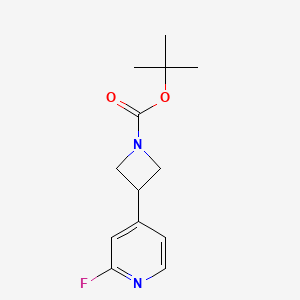
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)
